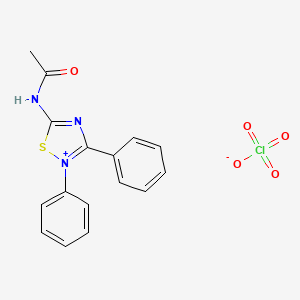

5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate” is a compound that falls under the category of thiadiazole derivatives . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various methods. For instance, 1,3,4-thiadiazolyl derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The specific molecular structure of “5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate” is not available in the retrieved sources.Chemical Reactions Analysis

Thiadiazole derivatives have been found to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The chemical reactions involving thiadiazole derivatives are diverse and depend on the specific derivative and its functional groups .Physical And Chemical Properties Analysis

Thiadiazole derivatives are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate” are not available in the retrieved sources.科学的研究の応用

- Thiadiazole derivatives have garnered attention as potential anticancer agents. Their mesoionic character allows them to cross cellular membranes and interact with biological targets effectively . The compound you mentioned, 5-Acetamido-2,3-diphenyl-1,2λ⁵,⁴-thiadiazol-2-ylium perchlorate, likely demonstrates anticancer efficacy. Further studies could explore its mechanisms of action and potential use in cancer therapy.

Anticancer Activity

作用機序

Target of Action

The primary target of this compound is the aquaporins , a family of small integral membrane proteins related to the major intrinsic proteins . These proteins facilitate the transport of water across cell membranes .

Mode of Action

The compound inhibits water permeability of membranes by interacting with aquaporins . This interaction alters the function of the aquaporins, reducing the movement of water molecules across the cell membrane .

Biochemical Pathways

The inhibition of aquaporins affects various biochemical pathways. For instance, it can influence the regulation of water balance in cells, which is crucial for maintaining homeostasis . Additionally, it can impact the heat shock protein 90 (Hsp90) pathway . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the compound’s action is a decrease in water permeability of membranes, which can affect various physiological processes, such as fluid balance and cellular homeostasis . In addition, the compound’s interaction with Hsp90 can lead to the degradation of several oncoproteins, potentially influencing cancer progression .

将来の方向性

Thiadiazole derivatives, including “5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate”, present a broad spectrum of pharmacological properties . This makes them a subject of considerable interest for designing new antitumor agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, particularly in cancer treatment .

特性

IUPAC Name |

N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRRUAYXYIUWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2,3-diphenyl-1,2,4-thiadiazol-2-ium perchlorate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)